molecular formula C22H23N3O5S B2399279 methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040637-74-8

methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2399279
CAS No.: 1040637-74-8
M. Wt: 441.5
InChI Key: WIKGSRXEOKAXKQ-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:

  • Position 3: A 4-methoxyphenyl substituent, contributing electron-donating effects and aromatic interactions.
  • Position 6: A cyclopropyl group, which may influence steric bulk and lipophilicity.
  • Position 4: A methyl ester, offering a handle for further derivatization.

This compound is likely explored for pharmaceutical applications due to its structural complexity and resemblance to bioactive pyrazole derivatives (e.g., antimicrobial agents) .

Properties

IUPAC Name

methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-16-7-5-14(6-8-16)20-19-17(22(26)30-2)11-18(13-3-4-13)23-21(19)25(24-20)15-9-10-31(27,28)12-15/h5-8,11,13,15H,3-4,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKGSRXEOKAXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4CC4)C(=O)OC)C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Pyrazolo[3,4-b]pyridine core
  • Cyclopropyl group at the 6-position
  • Tetrahydrothiophene moiety at the 1-position
  • Methoxyphenyl substituent at the 3-position

Molecular Formula: C16H19N3O4S
Molecular Weight: Approximately 335.38 g/mol

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities, primarily through interactions with specific receptors and enzymes. For instance, some derivatives have been shown to act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), which is involved in lipid metabolism and glucose homeostasis .

Structure-Activity Relationships (SAR)

Studies on SAR have demonstrated that the steric and electronic properties of substituents significantly influence the biological activity of pyrazolo[3,4-b]pyridine derivatives. Key findings include:

  • Increased steric bulk at specific positions enhances receptor binding affinity.
  • The presence of hydrophobic groups can improve bioactivity against certain targets .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation reactions between appropriate pyrazole derivatives and aldehydes or ketones.
  • Reduction and functionalization steps to introduce necessary substituents.

Antitubercular Activity

Recent studies have explored the antitubercular potential of related pyrazolo[3,4-b]pyridine compounds. In vitro assays demonstrated that certain derivatives exhibited promising activity against Mycobacterium tuberculosis strains .

CompoundActivity Against M. tuberculosisReference
Compound AModerate
Compound BHigh
Methyl 6-cyclopropyl derivativeUnder investigation

In Vivo Studies

In vivo studies in rodent models have suggested that modifications to the pyrazolo[3,4-b]pyridine scaffold can lead to significant reductions in plasma triglyceride levels, indicating potential applications in metabolic disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives, focusing on substituent variations and inferred properties:

Compound Name (CAS/Identifier) Position 1 Substituent Position 3 Substituent Position 6 Substituent Key Features/Applications Source
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl 4-Methoxyphenyl Cyclopropyl High polarity (sulfone), potential metabolic stability
938001-13-9 4-Fluorophenyl Methyl Cyclopropyl Enhanced lipophilicity (fluorine substitution)
937597-68-7 N/A 3-Methoxyphenyl Methyl Positional isomerism (meta vs. para methoxy)
937598-58-8 4-Fluorophenyl Methyl Methyl Reduced steric bulk (methyl vs. cyclopropyl)
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)... 4-Cyclopropyl-triazolyl Ethoxycarbonyl N/A Coordination chemistry applications

Key Observations:

Fluorine-containing analogs (e.g., 938001-13-9) prioritize lipophilicity, which may enhance blood-brain barrier penetration .

Position 3 Substituents :

  • The 4-methoxyphenyl group in the target compound offers stronger electron-donating effects compared to methyl or 3-methoxyphenyl groups, influencing π-π stacking in receptor binding .

Position 6 Substituents :

  • Cyclopropyl groups (target compound, 938001-13-9) introduce steric constraints that may stabilize bioactive conformations, whereas methyl groups (937597-68-7) reduce steric hindrance .

Synthetic Pathways: The target compound’s sulfone moiety likely requires oxidation of a tetrahydrothiophene precursor, contrasting with simpler aryl substitutions in analogs .

Q & A

Q. What strategies identify metabolites in preclinical toxicity studies?

  • Methodology : Administer the compound to rodent models (IV/PO) and collect plasma/liver homogenates. Extract metabolites using SPE (C18 cartridges) and characterize via UPLC-Q-Exactive Orbitrap MS. Compare fragmentation patterns with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .

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